REACTION_CXSMILES
|
[NH2:1][C:2]1[NH:3][C:4](=[O:16])[C:5]2[C:11](C)=[CH:10]C(C)=[N:8][N:7]([CH3:14])[C:6]=2[N:15]=1.Cl>CO>[NH2:1][C:2]1[NH:3][C:4](=[O:16])[C:5]2[C:11]([CH3:10])=[N:8][N:7]([CH3:14])[C:6]=2[N:15]=1
|
Name
|
|
Quantity
|
219 mg
|
Type
|
reactant
|
Smiles
|
NC=1NC(C2=C(N(N=C(C=C2C)C)C)N1)=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
( 13,000 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
CUSTOM
|
Details
|
(>85° C.)
|
Type
|
CUSTOM
|
Details
|
for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
During that period a solution formed before crystals
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum (70° C.)
|
Type
|
CUSTOM
|
Details
|
to yield 140 mg (78%) of analytically pure product
|
Type
|
CUSTOM
|
Details
|
Mass spectrum (120° C., 70 ev)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
NC=1NC(C2=C(N1)N(N=C2C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |